molecular formula C5H6F2O3 B3000036 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid CAS No. 2297599-09-6

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid

Cat. No.: B3000036
CAS No.: 2297599-09-6
M. Wt: 152.097
InChI Key: NYIZTUJIWYBWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative with the molecular formula C5H6F2O3 This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclobutane ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutanecarboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of 3,3-difluoro-1-oxo-cyclobutanecarboxylic acid.

    Reduction: Formation of 3,3-difluoro-1-hydroxy-cyclobutanemethanol.

    Substitution: Formation of 3,3-difluoro-1-azido-cyclobutanecarboxylic acid or 3,3-difluoro-1-cyano-cyclobutanecarboxylic acid.

Scientific Research Applications

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

    3,3-Difluoro-cyclobutanecarboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3,3-Difluoro-1-oxo-cyclobutanecarboxylic acid: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.

    3,3-Difluoro-1-azido-cyclobutanecarboxylic acid: Contains an azido group, which can be used for further functionalization through click chemistry.

Uniqueness: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-4(10,2-5)3(8)9/h10H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZTUJIWYBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.